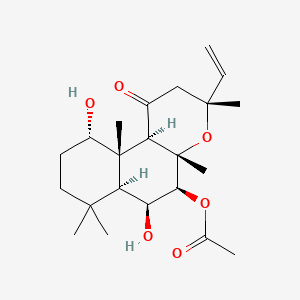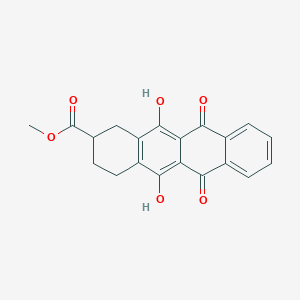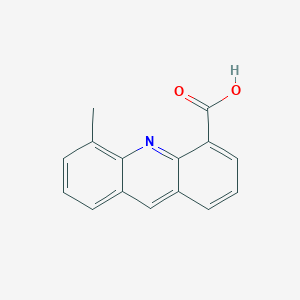![molecular formula C18H21NO3 B1253570 2-Methoxy-5-[(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol](/img/structure/B1253570.png)
2-Methoxy-5-[(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-5-[(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol is a member of isoquinolines.
Aplicaciones Científicas De Investigación
Molecular Docking and Therapeutic Potential
2-Methoxy-5-[(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol derivatives have been synthesized and studied for their potential inhibitory effects on various proteins. These compounds have shown significant interactions with proteins related to inflammation, cancer, retinoic acid, cholesterol esterase, microbial, and parasitic receptors. Their multifunctional properties highlight their potential as lead compounds in therapeutic research, especially in treating cancer and microbial infections (Nair et al., 2014).
Tubulin Polymerization Inhibition
Compounds with the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety have been modified to develop novel classes of tubulin-polymerization inhibitors. These have shown substantial in vitro cytotoxic activity, indicating their potential in cancer treatment, particularly in targeting tubulin assembly and disrupting microtubule formation (Wang et al., 2014).
Fluorescent and Colorimetric pH Sensor
A compound based on the aminoquinoline structure, including the 2-methoxy-6-((quinolin-3-ylimino)methyl)phenol, has been developed as a biocompatible fluorescent and colorimetric pH sensor. This sensor's ability to differentiate between normal and cancer cells by pH alteration highlights its potential in biomedical applications, including cancer cell discrimination (Mandal et al., 2018).
PET Imaging Agents
Derivatives of 1,2,3,4-tetrahydroisoquinoline, including carbon-11 labeled variants, have been synthesized as potential positron emission tomography (PET) imaging agents for glioma tumors. Their ability to target specific cancer cells demonstrates their significance in diagnostic imaging and cancer research (Wang et al., 2007).
Zinc Ion Fluorescent Sensor
A fluorescent sensor based on an 8-aminoquinoline structure, incorporating elements like 2-methoxy-6-((quinolin-8-ylimino)methyl)phenol, has been developed for detecting zinc ions. This sensor's high selectivity and sensitivity for Zn2+ ions, coupled with its potential in cell imaging studies, underscore its application in biological and chemical sensing (Pradhan et al., 2015).
Propiedades
Fórmula molecular |
C18H21NO3 |
|---|---|
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
2-methoxy-5-[(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol |
InChI |
InChI=1S/C18H21NO3/c1-21-14-4-5-15-13(11-14)7-8-19-16(15)9-12-3-6-18(22-2)17(20)10-12/h3-6,10-11,16,19-20H,7-9H2,1-2H3 |
Clave InChI |
NYGNBPLXMNXERU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(NCC2)CC3=CC(=C(C=C3)OC)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



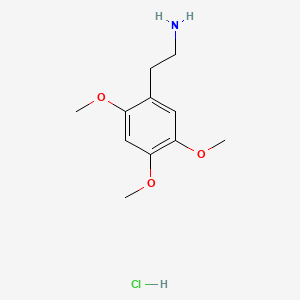
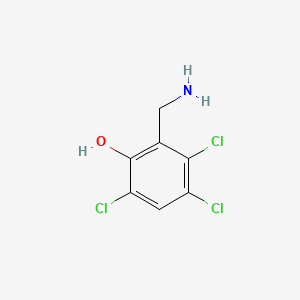
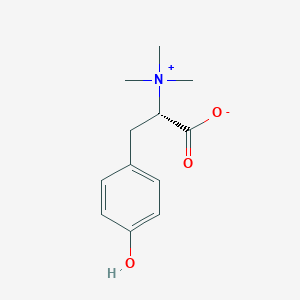
![N-Methyl-N'-[2-[[[2-[(methylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-2-nitro-1,1-ethenediamine](/img/structure/B1253491.png)
![7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B1253492.png)

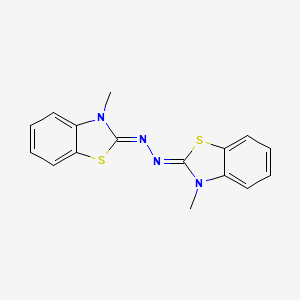
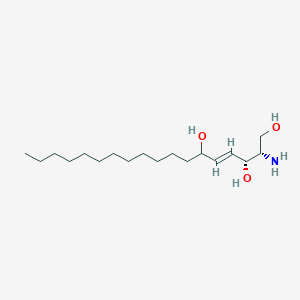
![3-Azabicyclo[3.1.0]hexane](/img/structure/B1253506.png)

